molecular formula C16H26N8O7 B15165988 rIno.H-Arg-OH CAS No. 503059-87-8

rIno.H-Arg-OH

Cat. No.: B15165988
CAS No.: 503059-87-8
M. Wt: 442.43 g/mol
InChI Key: QTMDQETVTMLSEF-JFBGYKOFSA-N
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Description

The compound “rIno.H-Arg-OH” is a derivative of L-arginine, an essential amino acid involved in various physiological processes. L-arginine is known for its role in the synthesis of nitric oxide, a potent vasodilator. The compound “this compound” is a modified form of L-arginine, where specific functional groups have been altered to enhance its properties for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “rIno.H-Arg-OH” involves several steps, starting from L-ornithine. The process includes the introduction of protective groups and subsequent reactions to achieve the desired modifications. One method involves the use of indole-3-sulfonyl chloride as a protecting group, which is then reacted with L-ornithine to form the intermediate compound. This intermediate undergoes further reactions, including halogenation and alkylation, to yield the final product .

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

“rIno.H-Arg-OH” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for protonation, halogenating agents like thionyl chloride, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo-derivatives, while substitution reactions can produce a range of substituted arginine compounds.

Scientific Research Applications

“rIno.H-Arg-OH” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “rIno.H-Arg-OH” involves its interaction with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide. Nitric oxide is a key signaling molecule that regulates vascular tone, blood flow, and other physiological processes. The compound’s modified structure enhances its binding affinity to NOS, resulting in increased nitric oxide production .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of L-arginine, such as:

  • N-omega-(1,2-dimethylindole-3-sulfonyl)-L-arginine
  • L-arginine methyl ester
  • L-arginine ethyl ester

Uniqueness

“rIno.H-Arg-OH” stands out due to its specific modifications that enhance its stability and bioavailability. These modifications make it more effective in various applications compared to other L-arginine derivatives .

Properties

CAS No.

503059-87-8

Molecular Formula

C16H26N8O7

Molecular Weight

442.43 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12N4O5.C6H14N4O2/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;7-4(5(11)12)2-1-3-10-6(8)9/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-,6-,7-,10-;4-/m10/s1

InChI Key

QTMDQETVTMLSEF-JFBGYKOFSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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